Methyl 2-(1-(methylamino)cyclohexyl)acetate

Catalog No.
S14173317
CAS No.
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(1-(methylamino)cyclohexyl)acetate

Product Name

Methyl 2-(1-(methylamino)cyclohexyl)acetate

IUPAC Name

methyl 2-[1-(methylamino)cyclohexyl]acetate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h11H,3-8H2,1-2H3

InChI Key

GISHYPUSHKZZDZ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)CC(=O)OC

Methyl 2-(1-(methylamino)cyclohexyl)acetate is an organic compound characterized by the molecular formula C10H19NO2C_{10}H_{19}NO_2. It is a derivative of cyclohexylamine and is primarily recognized for its role as an intermediate in the synthesis of more complex organic molecules. The compound exhibits unique chemical properties that make it valuable in various scientific fields, including chemistry, biology, and medicine. Its hydrochloride form, methyl 2-(1-(methylamino)cyclohexyl)acetate hydrochloride, is often referenced in research due to its solubility and stability in aqueous solutions.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur where the methylamino group is replaced by other nucleophiles, leading to diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of methyl 2-(1-(methylamino)cyclohexyl)acetate can be achieved through several methods:

  • Nucleophilic Substitution: A common method involves reacting cyclohexylamine with methyl chloroacetate in the presence of a base like sodium hydroxide. This reaction proceeds through nucleophilic substitution, yielding the desired product.
  • Industrial Production: In industrial settings, large-scale batch or continuous processes are employed. Reaction conditions are optimized for high yield and purity, often utilizing advanced purification techniques such as recrystallization and chromatography .

Methyl 2-(1-(methylamino)cyclohexyl)acetate has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: The compound is utilized in studying enzyme interactions and metabolic pathways.
  • Medicine: It is investigated for potential therapeutic applications and as a precursor in pharmaceutical synthesis.
  • Industry: The compound finds use in producing specialty chemicals and materials .

Several compounds share structural similarities with methyl 2-(1-(methylamino)cyclohexyl)acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Methyl cyclohexylamineContains a cyclohexyl group with an amino substituentPrimarily used in organic synthesis
Cyclohexyl acetateAn ester derived from cyclohexanol and acetic acidCommonly used as a solvent
N-MethylcyclohexylamineA derivative with a methyl group attached to the nitrogenKnown for its use in pharmaceuticals

Methyl 2-(1-(methylamino)cyclohexyl)acetate is unique due to its specific combination of functional groups, which allows it to participate in a broader range of

The compound first appeared in patent literature in the late 1990s as an intermediate in gabapentin synthesis, where its structural analogs demonstrated anticonvulsant properties. Early synthetic routes borrowed from classical cyclohexane functionalization strategies, such as Michael additions of nitroalkanes to cyclohexenyl acetates followed by catalytic hydrogenation. The methylamino variant gained prominence after 2010 when stereoselective methods for trans-4-aminocyclohexyl acetic acid derivatives were refined, highlighting the importance of axial vs. equatorial amine positioning on biological activity. Its emergence paralleled advances in transition-metal-catalyzed hydrogenation techniques that enabled precise control over cyclohexane ring stereochemistry.

Rationale for Academic Investigation and Research Significance

Academic interest stems from three key factors:

  • Stereoelectronic Complexity: The equatorial preference of the methylamino group creates distinct electronic environments for the ester carbonyl, influencing reactivity in acyl transfer reactions.
  • Pharmaceutical Relevance: As a truncated analog of gabapentinoids, it serves as a model system for studying blood-brain barrier permeability in amino ester compounds.
  • Synthetic Versatility: The compound’s dual functional groups (ester and secondary amine) enable diverse derivatization pathways, including reductive amination and nucleophilic acyl substitutions.

Overview of Related Cyclohexyl and Amino Ester Compounds in Literature

Structurally related compounds include:

Compound NameMolecular FormulaKey FeatureApplication Area
GabapentinC₉H₁₇NO₂γ-Aminobutyric acid analogAntiepileptic drugs
trans-4-Aminocyclohexyl acetic acid ethyl esterC₁₀H₁₉NO₂Ethyl ester with trans-amine configurationNeuropathic pain intermediates
1-(Nitromethyl)cyclohexyl acetateC₉H₁₅NO₄Nitro precursor for hydrogenationSynthetic intermediate

These analogs demonstrate the critical role of cyclohexane ring substitution patterns in modulating physicochemical properties such as logP (1.82 for methyl 2-(1-(methylamino)cyclohexyl)acetate) and aqueous solubility.

Scope and Structure of the Present Academic Outline

This analysis systematically examines:

  • Molecular geometry and computational modeling predictions
  • Stereoselective synthesis protocols
  • Reaction mechanisms involving the methylamino and ester moieties
  • Comparative structure-activity relationships with gabapentinoid derivatives

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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